1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that mimics the effects of marijuana and is often used for recreational purposes. However, this compound also has potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. When these receptors are activated by 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, they trigger a cascade of intracellular signaling pathways that ultimately result in the psychoactive effects of this compound.
Biochemical And Physiological Effects
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been associated with adverse effects such as tachycardia, hypertension, and respiratory depression. However, these effects are primarily observed in recreational users who consume high doses of this compound. In scientific research, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is used in much lower doses and under controlled conditions, which minimizes the risk of adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system with a high degree of specificity and precision. However, one of the limitations of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
Future Directions
There are several future directions for research on 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one and its potential applications in neuroscience. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these diseases, researchers may be able to develop new therapies that target the endocannabinoid system. Another area of interest is the potential use of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in pain management, as the endocannabinoid system has been shown to play a role in pain perception. Overall, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has the potential to be a valuable tool for scientific research and may lead to new insights into the workings of the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is synthesized through the reaction of 4-methoxyphenylacetonitrile with 4-aminopiperidine in the presence of a catalytic amount of palladium on carbon. The resulting product is then treated with ethanone to yield 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these receptors, researchers can gain a better understanding of how the endocannabinoid system works and how it can be targeted for therapeutic purposes.
properties
CAS RN |
111782-99-1 |
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Product Name |
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-14(17)16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3 |
InChI Key |
YRKUWQIXWZZBOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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